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molecular formula C9H10O5 B031716 Syringic acid CAS No. 530-57-4

Syringic acid

Cat. No. B031716
M. Wt: 198.17 g/mol
InChI Key: JMSVCTWVEWCHDZ-UHFFFAOYSA-N
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Patent
US04191841

Procedure details

106 g (0.5 mole) of TMBA, 66 g (1.6 mole) of soda in pellets in 200 g of ethylene glycol, are heated under nitrogen. Solution is complete towards 160° C. Distillation commences and stops at the end of 30 minutes, at around 195° C. This temperature is held for 30 minutes. After cooling under nitrogen, it is diluted with 1 l of water and acidified to pH 3 with 170 ml of 10 N sulphuric acid, with heating to bring it to reflux. It is then cooled and left to crystallize for 1 hour. By filtration, 163.3 g of moist, crude product are isolated and this recrystallized in 900 ml of water. After washing and drying, 76.4 g of recrystallized syringic acid are obtained, namely a yield of 77.2% with respect to the TMBA. The acid obtained has a melting point of 210° C. Analysis by liquid-liquid chromatography indicates that it contains less than 1% of residual TMBA and that it is free of 3-hydroxy 4,5-dimethoxybenzoic acid and of dihydroxymonomethoxybenzoic acid.
Name
Quantity
106 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Yield
77.2%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9]C)=[C:7]([O:11][CH3:12])[CH:6]=[C:5]([CH:13]=[O:14])[CH:4]=1.C(O)C[OH:17]>>[C:13]([OH:14])(=[O:17])[C:5]1[CH:6]=[C:7]([O:11][CH3:12])[C:8]([OH:9])=[C:3]([O:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
106 g
Type
reactant
Smiles
COC1=CC(=CC(=C1OC)OC)C=O
Name
Quantity
200 g
Type
reactant
Smiles
C(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is complete towards 160° C
DISTILLATION
Type
DISTILLATION
Details
Distillation commences and stops at the end of 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
at around 195° C
TEMPERATURE
Type
TEMPERATURE
Details
After cooling under nitrogen
ADDITION
Type
ADDITION
Details
it is diluted with 1 l of water
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
It is then cooled
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
to crystallize for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
By filtration, 163.3 g of moist, crude product
CUSTOM
Type
CUSTOM
Details
are isolated
CUSTOM
Type
CUSTOM
Details
this recrystallized in 900 ml of water
WASH
Type
WASH
Details
After washing
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 76.4 g
YIELD: PERCENTYIELD 77.2%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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